molecular formula C11H21NOS B13343251 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol

3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13343251
M. Wt: 215.36 g/mol
InChI Key: JAVMHZNGQSTLMP-UHFFFAOYSA-N
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Description

3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring and a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol typically involves multiple steps. One common method includes the cyclization of a precursor compound under basic conditions. For example, the cyclization of 1-thioacetyl-3-mesylate under basic conditions can efficiently produce the thietane ring . The cyclobutane ring can be formed through various cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thietane ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The scientific research applications of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol are diverse and include:

Mechanism of Action

The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiiranes: Similar to thietanes but with a three-membered ring.

    Oxiranes: Oxygen analogs of thiiranes.

    Aziridines: Nitrogen analogs of thiiranes.

    Oxetanes: Oxygen analogs of thietanes.

    Azetidines: Nitrogen analogs of thietanes.

Uniqueness

The uniqueness of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol lies in its dual ring structure, combining both a cyclobutane and a thietane ring

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

3-[(2,2-dimethylthietan-3-yl)amino]-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C11H21NOS/c1-10(2)7(5-9(10)13)12-8-6-14-11(8,3)4/h7-9,12-13H,5-6H2,1-4H3

InChI Key

JAVMHZNGQSTLMP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1O)NC2CSC2(C)C)C

Origin of Product

United States

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